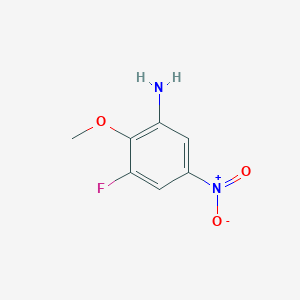

3-Fluoro-2-methoxy-5-nitroaniline

Vue d'ensemble

Description

3-Fluoro-2-methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It exhibits aromatic behavior due to the presence of the benzene ring .

Synthesis Analysis

The synthesis of anilines like 3-Fluoro-2-methoxy-5-nitroaniline often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions through aryne intermediates .Molecular Structure Analysis

The structure of 3-Fluoro-2-methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group attached at different positions .Chemical Reactions Analysis

This compound can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a pale yellow color .Applications De Recherche Scientifique

Organic Synthesis

“3-Fluoro-2-methoxy-5-nitroaniline” can be used as an intermediate in organic synthesis due to its unique structure. It contains both electron-donating (methoxy) and electron-withdrawing (fluoro and nitro) groups, which makes it a versatile compound for applications in organic synthesis .

Medicinal Chemistry

This compound can play a crucial role in medicinal chemistry. For instance, a similar compound, “4-Fluoro-2-Methoxy-5-nitroaniline”, serves as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment .

Dye Synthesis

Analogous compounds like “2-Methoxy-5-nitroaniline” have been used in the synthesis of disazo disperse dyes, which are used for the dyeing of polyester fibre . It’s plausible that “3-Fluoro-2-methoxy-5-nitroaniline” could have similar applications.

Material Science

The nitro group in the compound can undergo various types of reactions, including reduction reactions . This property could potentially be exploited in material science for the development of new materials.

Safety and Handling

While not a direct application, it’s important to note that handling of “3-Fluoro-2-methoxy-5-nitroaniline” requires proper safety measures due to its potential toxicity .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, plays a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in cell growth .

Mode of Action

In the synthesis of compounds like mereletinib, similar compounds undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure .

Biochemical Pathways

In the synthesis of mereletinib, the nitro group on the similar compound 4-fluoro-2-methoxy-5-nitroaniline is selectively modified to yield the necessary chemical scaffold .

Result of Action

Similar compounds play a key role in the synthesis of drugs like mereletinib, which inhibit mutant brafv600e kinase, affecting cell growth .

Safety and Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers and technical documents related to 3-Fluoro-2-methoxy-5-nitroaniline . These documents can provide more detailed and specific information about this compound.

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLXUSZWFUEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-nitroaniline | |

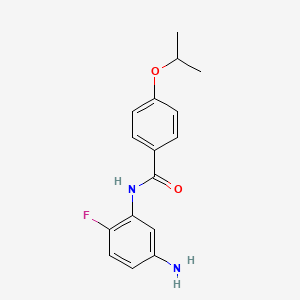

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)